2-methylbut-3-yn-2-amine chemical properties
2-methylbut-3-yn-2-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Methylbut-3-yn-2-amine
Abstract
2-Methylbut-3-yn-2-amine, also known as 1,1-dimethylpropargylamine, is a primary amine featuring a terminal alkyne. This unique bifunctional structure makes it a valuable and versatile building block in organic synthesis and medicinal chemistry. The propargylamine moiety, of which this compound is a foundational example, is a privileged scaffold in drug discovery, notably for its role in enzyme inhibition and as a reactive handle for bioconjugation.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of 2-methylbut-3-yn-2-amine, its spectroscopic signature, inherent reactivity, applications in drug development, and essential safety and handling protocols for laboratory use.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are fundamental for its effective use in research and development. 2-Methylbut-3-yn-2-amine is a colorless liquid at room temperature characterized by the following properties.[3]
| Property | Value | Source(s) |
| IUPAC Name | 2-methylbut-3-yn-2-amine | [4] |
| Synonyms | 1,1-Dimethylpropargylamine, 3-Amino-3-methyl-1-butyne | [4] |
| CAS Number | 2978-58-7 | [3][4] |
| Molecular Formula | C₅H₉N | [4] |
| Molecular Weight | 83.13 g/mol | [4] |
| Appearance | Liquid | |
| Boiling Point | 79-80 °C (at 760 mmHg) | |
| Melting Point | 18 °C | [3] |
| Density | 0.79 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4237 | |
| SMILES | CC(C)(N)C#C | [3] |
| InChIKey | VUGCBIWQHSRQBZ-UHFFFAOYSA-N | [3] |
Spectroscopic Profile for Structural Elucidation
The structural identity of 2-methylbut-3-yn-2-amine is unequivocally confirmed through a combination of spectroscopic techniques. These data provide the necessary validation for researchers using this compound.
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Infrared (IR) Spectroscopy : The IR spectrum of a primary amine is characterized by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[5] For 2-methylbut-3-yn-2-amine, these peaks confirm the presence of the -NH₂ group. Additionally, two other key signals are expected: a sharp, strong band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne, and a weaker band in the 2100-2140 cm⁻¹ range for the C≡C triple bond stretch.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton spectrum will display a singlet for the two equivalent methyl groups (C(CH₃)₂), a broad singlet for the two amine protons (-NH₂), and a sharp singlet for the acetylenic proton (C≡C-H). The broadness of the amine signal is characteristic and its chemical shift can vary depending on solvent and concentration.[5]
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¹³C NMR : The carbon spectrum will show four distinct signals: one for the two equivalent methyl carbons, one for the quaternary carbon (C(CH₃)₂), and two for the sp-hybridized carbons of the alkyne group.
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Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at an m/z of 83. A prominent fragmentation pathway for aliphatic amines is α-cleavage, which in this case would involve the loss of a methyl group to yield a fragment at m/z 68.[5]
Reactivity and Synthetic Utility
The synthetic versatility of 2-methylbut-3-yn-2-amine stems from the dual reactivity of its primary amine and terminal alkyne functional groups. This allows it to serve as both a nucleophile and an electrophilic substrate under different conditions.[6]
Caption: General workflow for an A³ coupling experiment.
Procedure:
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Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add toluene under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Reagents : Add benzaldehyde (1.0 eq), followed by phenylacetylene (1.1 eq), and 2-methylbut-3-yn-2-amine (1.2 eq) to the stirring solvent.
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Catalyst Addition : Add copper(I) iodide (5 mol%) to the reaction mixture.
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Reaction : Heat the mixture to 60-80 °C and allow it to stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium chloride (brine).
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Isolation : Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification : The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired substituted propargylamine.
Disclaimer: This protocol is a general representation. Reaction conditions, including temperature, time, and solvent, may require optimization for specific substrates.
Conclusion
2-Methylbut-3-yn-2-amine is a chemical of significant interest due to the unique and complementary reactivity of its amine and alkyne functionalities. Its physical and chemical properties are well-defined, making it a reliable building block for complex organic synthesis. For researchers in drug discovery, its identity as a propargylamine provides a direct link to a class of compounds with proven therapeutic relevance, particularly in the field of neuropharmacology. Adherence to strict safety protocols is mandatory for its handling, but when used correctly, it offers a powerful tool for chemical innovation.
References
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Carneiro, A., Uriarte, E., Borges, F., & Matos, M. J. (2023). Propargylamine: an Important Moiety in Drug Discovery. Future Medicinal Chemistry, 15(2), 211–224. [1][6]([Link])
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WJPR. (2024). Propargylamine Moiety: A Promising Scaffold in Drug Design. World Journal of Pharmaceutical Research. [7]([Link])
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Carneiro, A., Uriarte, E., Borges, F., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. PubMed. [2]([Link])
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Carneiro, A., Uriarte, E., Borges, F., & Matos, M. J. (2023). Propargylamine: an Important Moiety in Drug Discovery. Taylor & Francis Online. [6]([Link])
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Lauder, K. K., et al. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [8]([Link])
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Structural analysis of amines. (2011). PharmaXChange.info. [5]([Link])
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